molecular formula C18H19FN2O4S B5221380 N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

Número de catálogo B5221380
Peso molecular: 378.4 g/mol
Clave InChI: QQNUNKVMPNAQIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mecanismo De Acción

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has demonstrated a high degree of selectivity for TYK2, with minimal off-target effects on other JAK family members. These properties make N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide an attractive candidate for the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TYK2, which allows for the specific targeting of this enzyme in cellular and animal models. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has a favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its relatively high cost compared to other small molecule inhibitors.

Direcciones Futuras

There are several potential future directions for the development of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors, such as JAK inhibitors or biologics, for the treatment of autoimmune diseases. Another potential application is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in the treatment of viral infections, as TYK2 is involved in the signaling pathways of several antiviral cytokines. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with autoimmune diseases.

Métodos De Síntesis

The synthesis of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a sulfonamide intermediate, followed by a Suzuki coupling reaction to introduce the fluorine atom and the morpholine ring. The final step involves the benzyl protection of the amine group to yield the target molecule.

Aplicaciones Científicas De Investigación

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit TYK2, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with these diseases.

Propiedades

IUPAC Name

N-benzyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNUNKVMPNAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.